6-(Piperazin-1-ylmethyl)pyridin-3-amine

Catalog No.
S14161732
CAS No.
M.F
C10H14N4O2
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Piperazin-1-ylmethyl)pyridin-3-amine

Product Name

6-(Piperazin-1-ylmethyl)pyridin-3-amine

IUPAC Name

1-[(5-nitropyridin-2-yl)methyl]piperazine

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C10H14N4O2/c15-14(16)10-2-1-9(12-7-10)8-13-5-3-11-4-6-13/h1-2,7,11H,3-6,8H2

InChI Key

LSLFKJYYFZJONS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=NC=C(C=C2)[N+](=O)[O-]

6-(Piperazin-1-ylmethyl)pyridin-3-amine is a chemical compound characterized by the presence of a piperazine ring attached to a pyridine structure. Its molecular formula is C9_9H14_{14}N4_4, and it has a molecular weight of 178.23 g/mol. The compound features a piperazinyl group at the 6-position of the pyridine ring, which contributes to its unique chemical properties and potential biological activities. The compound is known for its solubility in polar solvents and its stability under standard laboratory conditions, making it a candidate for various chemical and biological applications .

Due to the functional groups present in its structure. Notable reactions include:

  • Nucleophilic Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, allowing for modifications that can enhance biological activity or alter pharmacokinetic properties.
  • Oxidation: The amine groups can be oxidized to form corresponding imines or other nitrogen-containing compounds, which may have different biological activities.
  • Formation of Salts: The basic nature of the amine allows it to form salts with various acids, which can improve solubility and stability for pharmaceutical formulations .

Research indicates that 6-(Piperazin-1-ylmethyl)pyridin-3-amine exhibits significant biological activity, particularly in the context of pain management and neurological disorders. It has been studied as a potential antagonist for transient receptor potential vanilloid 4 channels, which are implicated in pain signaling pathways . Additionally, derivatives of this compound have shown promise in modulating various receptor activities, suggesting its utility in drug design aimed at treating conditions such as chronic pain and inflammation.

The synthesis of 6-(Piperazin-1-ylmethyl)pyridin-3-amine typically involves several steps:

  • Formation of the Pyridine Ring: Starting from commercially available pyridine derivatives, the desired pyridine structure is synthesized through standard organic reactions such as cyclization or substitution.
  • Piperazine Attachment: The piperazine moiety is introduced via nucleophilic substitution on a suitable electrophilic precursor.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing and application .

6-(Piperazin-1-ylmethyl)pyridin-3-amine has several applications across various fields:

  • Pharmaceutical Development: It serves as a lead compound for the development of new analgesics targeting pain pathways.
  • Chemical Probes: Used in research to explore receptor interactions and signaling pathways.
  • Material Science: Potentially utilized in developing new materials with specific electronic or optical properties due to its unique chemical structure .

Interaction studies focusing on 6-(Piperazin-1-ylmethyl)pyridin-3-amine have revealed important insights into its mechanism of action. It interacts with various biological targets, including ion channels and receptors involved in pain perception. Studies utilizing techniques such as surface plasmon resonance and electrophysiological assays have demonstrated its binding affinity and functional effects on target proteins, providing a basis for further drug development efforts .

Several compounds share structural similarities with 6-(Piperazin-1-ylmethyl)pyridin-3-amine, including:

Compound NameStructureUnique Features
4-Methylpiperazine4-MethylpiperazineMethyl group enhances lipophilicity
N-(4-Methylpyridin-2-yl)piperazineN-(4-Methylpyridin-2-yl)piperazineDifferent pyridine substitution pattern
1-(4-Pyridinyl)piperazine1-(4-Pyridinyl)piperazineLacks amino group; primarily used as an intermediate

These compounds are compared based on their pharmacological profiles and synthetic accessibility. The unique positioning of the piperazine group in 6-(Piperazin-1-ylmethyl)pyridin-3-amine contributes to its distinct biological activities, particularly in pain modulation, setting it apart from other similar compounds.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

222.11167570 g/mol

Monoisotopic Mass

222.11167570 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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